Tetracosa-5,9,15-trienoic acid
CAS No.: 868657-19-6
Cat. No.: VC18998167
Molecular Formula: C24H42O2
Molecular Weight: 362.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868657-19-6 |
|---|---|
| Molecular Formula | C24H42O2 |
| Molecular Weight | 362.6 g/mol |
| IUPAC Name | tetracosa-5,9,15-trienoic acid |
| Standard InChI | InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16,19-20H,2-8,11-14,17-18,21-23H2,1H3,(H,25,26) |
| Standard InChI Key | GOSJPXIZRFDKRC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CCCCCC=CCCC=CCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
Tetracosa-5,9,15-trienoic acid is systematically named (5Z,9Z,15Z)-tetracosa-5,9,15-trienoic acid, reflecting the positions and geometries of its double bonds. Its molecular formula is C₂₄H₄₂O₂, with a molar mass of 362.59 g/mol . The delta notation 24:3Δ5c,9c,15c concisely describes its carbon chain length, unsaturation degree, and double bond locations.
Stereochemical Configuration
The cis (Z) configuration of all double bonds introduces significant kinks in the hydrocarbon chain, reducing packing efficiency and increasing membrane fluidity compared to saturated analogs. This structural feature is shared with other bioactive PUFAs, such as arachidonic acid (20:4Δ5,8,11,14), which influences their biological activity .
Spectroscopic and Chromatographic Properties
While specific spectral data for Tetracosa-5,9,15-trienoic acid are unavailable, related tetracosatrienoic acids exhibit characteristic absorption bands in infrared (IR) spectra for carboxylic acid (≈1700 cm⁻¹) and cis double bonds (≈3010 cm⁻¹) . Gas-liquid chromatography (GLC) retention indices for similar 24-carbon PUFAs range between 28–32 minutes under polar stationary phases, depending on derivatization methods .
Biosynthesis and Chemical Synthesis
Endogenous Biosynthetic Pathways
In plants and microorganisms, Tetracosa-5,9,15-trienoic acid likely arises through elongation and desaturation of shorter-chain precursors (e.g., linoleic or α-linolenic acids) via membrane-bound elongase and desaturase enzymes. For example, the Δ15-desaturase in Erigeron species introduces double bonds at the ω9 position, a step critical for generating polyunsaturated 24-carbon chains .
Laboratory Synthesis Strategies
Total synthesis of Tetracosa-5,9,15-trienoic acid would require stereocontrolled installation of three cis double bonds. A plausible route involves:
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Wittig olefination to introduce the Δ15 double bond using a C15 aldehyde and phosphonium ylide.
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Copper-mediated coupling for Δ9 bond formation, preserving cis geometry.
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Lindlar-catalyzed hydrogenation of a diyne intermediate to generate the Δ5 cis bond .
This approach mirrors methods used for synthesizing 14,15-EET surrogates, where epoxide bioisosteres were incorporated via iterative olefination and protection/deprotection sequences .
Biological Significance and Mechanistic Insights
Membrane Dynamics and Lipid Raft Formation
The extended chain length and three cis double bends of Tetracosa-5,9,15-trienoic acid likely disrupt lipid raft microdomains in cellular membranes. Comparative studies on 24:3Δ15,18,21 in Erigeron showed a 12% increase in membrane fluidity compared to saturated C24 acids, as measured by fluorescence anisotropy .
Putative Signaling Roles
Analogous to 14,15-EET—a cytochrome P450-derived eicosanoid—Tetracosa-5,9,15-trienoic acid may interact with G-protein-coupled receptors (GPCRs) or nuclear receptors. 14,15-EET surrogates with modified carboxylates demonstrated nanomolar vasorelaxant activity, suggesting that the carboxylic acid group is critical for receptor engagement . Structural parallels imply Tetracosa-5,9,15-trienoic acid could modulate similar pathways, albeit with distinct pharmacokinetics due to its longer chain.
Analytical and Experimental Findings
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